REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[C:4](Cl)[C:3]=1[Cl:15].[OH-:16].[Na+].[OH2:18]>>[Cl:15][C:3]1[C:4]([OH:18])=[C:5]([N+:11]([O-:13])=[O:12])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[OH:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a double-paddle stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
CUSTOM
|
Details
|
reaches about 70° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction is raised to and
|
Type
|
TEMPERATURE
|
Details
|
maintained at about the temperature
|
Type
|
CUSTOM
|
Details
|
Samples are analyzed by GC at regular intervals throughout the reaction
|
Type
|
CUSTOM
|
Details
|
terminated, except that the reaction of sample 15
|
Type
|
CUSTOM
|
Details
|
is terminated after 3 hours when GC
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was terminated after 6 hours
|
Duration
|
6 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(O)C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |